molecular formula C12H20N2 B12732215 4-(1,1-Dimethylethyl)-2,6-dimethylbenzene-1,3-diamine CAS No. 84282-24-6

4-(1,1-Dimethylethyl)-2,6-dimethylbenzene-1,3-diamine

Cat. No.: B12732215
CAS No.: 84282-24-6
M. Wt: 192.30 g/mol
InChI Key: MOSVLZUJVNSVIZ-UHFFFAOYSA-N
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Description

4-(1,1-Dimethylethyl)-2,6-dimethylbenzene-1,3-diamine is an organic compound with a complex structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,1-Dimethylethyl)-2,6-dimethylbenzene-1,3-diamine typically involves multiple steps. One common method includes the alkylation of 2,6-dimethylbenzene-1,3-diamine with tert-butyl chloride in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis and ensure high yield.

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of catalysts and advanced purification techniques, such as distillation and crystallization, are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-(1,1-Dimethylethyl)-2,6-dimethylbenzene-1,3-diamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo electrophilic substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions typically use reagents like halogens and nitrating agents under acidic conditions.

Major Products Formed

The major products formed from these reactions include various quinones, amine derivatives, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(1,1-Dimethylethyl)-2,6-dimethylbenzene-1,3-diamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(1,1-Dimethylethyl)-2,6-dimethylbenzene-1,3-diamine involves its interaction with various molecular targets and pathways. It can act as an antioxidant by scavenging free radicals and preventing oxidative damage. Additionally, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes.

Comparison with Similar Compounds

Similar Compounds

    Phenol, 2,4-Bis(1,1-Dimethylethyl): Known for its antibacterial properties.

    Butylated Hydroxytoluene (BHT): A widely used antioxidant in food and cosmetics.

Uniqueness

4-(1,1-Dimethylethyl)-2,6-dimethylbenzene-1,3-diamine is unique due to its specific structure, which imparts distinct chemical properties and reactivity

Properties

CAS No.

84282-24-6

Molecular Formula

C12H20N2

Molecular Weight

192.30 g/mol

IUPAC Name

4-tert-butyl-2,6-dimethylbenzene-1,3-diamine

InChI

InChI=1S/C12H20N2/c1-7-6-9(12(3,4)5)11(14)8(2)10(7)13/h6H,13-14H2,1-5H3

InChI Key

MOSVLZUJVNSVIZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1N)C)N)C(C)(C)C

Origin of Product

United States

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